2-[(methylazaniumyl)methyl]benzoate
Description
Properties
IUPAC Name |
2-[(methylazaniumyl)methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-10-6-7-4-2-3-5-8(7)9(11)12/h2-5,10H,6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPGNWSDEDOQHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH2+]CC1=CC=CC=C1C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[NH2+]CC1=CC=CC=C1C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(methylazaniumyl)methyl]benzoate typically involves the reaction of benzoic acid with methylamine. The reaction is carried out under acidic conditions to facilitate the formation of the methylazaniumyl group. The general reaction scheme is as follows: [ \text{C}_6\text{H}_5\text{COOH} + \text{CH}_3\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{COOCH}_3\text{NH}_3^+ ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-[(methylazaniumyl)methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid and methylamine.
Reduction: Reduction reactions can convert the benzoate ester to benzyl alcohol.
Substitution: The methylazaniumyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents.
Major Products:
Oxidation: Benzoic acid and methylamine.
Reduction: Benzyl alcohol.
Substitution: Various substituted benzoates depending on the reagents used.
Scientific Research Applications
2-[(methylazaniumyl)methyl]benzoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug delivery systems.
Industry: It is used in the manufacture of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 2-[(methylazaniumyl)methyl]benzoate involves its interaction with specific molecular targets. The methylazaniumyl group can interact with nucleophilic sites on enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s key distinguishing feature is the methylazaniumyl group, which introduces a permanent positive charge. Below is a comparative analysis with similar benzoate derivatives:
Key Observations :
- Polarity : The quaternary ammonium group in this compound significantly increases its hydrophilicity compared to methyl benzoate, which is lipophilic and widely used in cosmetics .
- Biological Interactions : Charged groups like methylazaniumyl may enhance binding to biological targets, analogous to sulfonylurea herbicides (e.g., bensulfuron-methyl), which exploit polar interactions for enzyme targeting .
Characterization Methods :
Physicochemical and Toxicological Properties
Solubility and Stability
- The charged ammonium group in this compound likely improves water solubility, contrasting with methyl benzoate’s preference for organic solvents .
- Stability may be pH-dependent due to the ester linkage, similar to hydrolytic degradation observed in sulfonylurea pesticides .
Toxicity Considerations
- Methyl benzoate exhibits low acute toxicity (oral LD50 > 5,000 mg/kg in rats) , but the methylazaniumyl group could introduce new risks (e.g., mucosal irritation).
Q & A
Q. What are the optimal synthetic routes for 2-[(methylazaniumyl)methyl]benzoate, and how can reaction yields be maximized?
Methodological Answer: The synthesis of this compound can be optimized via esterification or alkylation strategies. For example, sodium hydride (NaH) in dry toluene under reflux (70°C) has been effective for analogous methyl benzoate derivatives, achieving yields >80% when coupled with controlled stoichiometric ratios of reactants . Catalytic methods (e.g., acid/base catalysts) should be evaluated for regioselectivity, particularly at the benzylic position. Purification via recrystallization (ethanol/water systems) is recommended to isolate high-purity products, as demonstrated in related ester syntheses .
Advanced Research Question
Q. How do steric and electronic factors influence the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer: The methylazaniumyl group introduces steric hindrance and electron-donating effects, altering reactivity at the ester carbonyl. Computational modeling (DFT or MD simulations) can predict charge distribution and transition-state geometries, while experimental validation via kinetic studies under varying nucleophile concentrations (e.g., using Grignard reagents or amines) quantifies steric effects. For instance, substituent positioning in analogous compounds (e.g., 2-methylbenzyl derivatives) significantly impacts reaction pathways due to bent-core molecular geometries .
Data Contradiction Analysis
Q. Conflicting reports exist on the compound’s stability under acidic conditions. How can researchers resolve these discrepancies experimentally?
Methodological Answer: Controlled hydrolysis experiments should be designed with variable pH (1–6) and monitored via HPLC or NMR to track degradation products (e.g., 2-methylbenzoic acid). Surface interactions (e.g., silica or glassware) may introduce artifacts, necessitating inert reaction vessels . Comparative studies using deuterated solvents can isolate pH-dependent vs. solvent-mediated degradation pathways. Reference data from structurally similar esters, such as ethyl 2-methylbenzoate (hydrolysis at pH <3), provide a baseline for validation .
Analytical Methodology
Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?
Methodological Answer:
- NMR (¹H/¹³C): Resolves benzylic proton splitting patterns and confirms quaternary ammonium protonation states.
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., 363.2 g/mol for brominated analogs ) and fragmentation pathways.
- Microspectroscopic Imaging: Advanced techniques like AFM-IR or Raman spectroscopy map surface adsorption behavior, critical for interfacial reactivity studies .
Mechanistic Investigation
Q. What strategies are recommended for elucidating catalytic mechanisms involving this compound in esterification reactions?
Methodological Answer: Kinetic isotope effects (KIEs) using deuterated substrates can identify rate-determining steps (e.g., acyl transfer vs. nucleophilic attack). In situ FTIR monitors carbonyl stretching frequency shifts during catalysis. For computational validation, transition-state modeling (e.g., Gaussian software) compares activation energies for competing pathways. Reference studies on methyl benzoate intermediates highlight the role of electron-withdrawing groups in accelerating nucleophilic substitution .
Biological Activity Assessment
Q. How can researchers evaluate the bioactivity of derivatives while minimizing cytotoxicity?
Methodological Answer: Structure-activity relationship (SAR) studies should prioritize modifications at the methylazaniumyl group (e.g., alkyl chain length) to balance bioactivity and cytotoxicity. In vitro assays (e.g., MTT for cell viability) paired with molecular docking (targeting enzymes like acetylcholinesterase) identify critical binding motifs. Analogous quinoline-based esters demonstrate enhanced antimicrobial activity with low cytotoxicity when substituents are optimized for hydrophobicity .
Advanced Stability Profiling
Q. How does the compound’s stability vary under oxidative vs. reductive conditions, and what analytical methods are suitable for tracking degradation?
Methodological Answer: Oxidative stability can be assessed via accelerated aging experiments with H₂O₂ or O₃ exposure, monitored by GC-MS to detect benzoic acid derivatives. Reductive pathways (e.g., NaBH₄ treatment) may yield 2-methylbenzyl alcohol, identifiable via LC-MS/MS. Comparative TGA/DSC analyses quantify thermal degradation thresholds, while ESR spectroscopy detects radical intermediates in oxidative pathways .
Computational Modeling
Q. What computational approaches are best suited to predict the compound’s behavior in supramolecular assemblies?
Methodological Answer: Molecular dynamics (MD) simulations with force fields (e.g., AMBER or CHARMM) model self-assembly dynamics in solvent environments. Density functional theory (DFT) calculates intermolecular interaction energies (e.g., π-π stacking or hydrogen bonding). Validation via X-ray crystallography (for solid-state structures) or SAXS (solution-phase aggregates) is critical, as demonstrated for bent-core liquid crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
